6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its IUPAC name reflects its complex structure, which includes a triazole moiety fused to a pyridine ring and a cyclobutyl group. The compound is classified under heterocyclic compounds, specifically as a triazole derivative, which plays a crucial role in various pharmacological applications.
The compound is identified by the CAS number 1513736-36-1 and has been documented in various chemical databases and literature sources. It is synthesized for research purposes and is available from chemical suppliers like Parchem and Ambeed, which provide specifications and purity details for laboratory use .
The synthesis of 6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through cyclization reactions involving appropriate precursors such as hydrazines and α-bromo ketones.
The molecular formula of 6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is with a molecular weight of approximately 252.12 g/mol. The structure features:
The compound's structural representation can be visualized using various chemical drawing software or databases that support SMILES notation: C1CC(C1)C2=NC(=N)N=C2C(=C(C=C3)C=CC=C3)C=3N=C(N3)C=CC=C3
.
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions typical of heterocycles:
Reactions are typically conducted under controlled conditions (temperature, solvent choice) to optimize yields and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm product formation and purity.
The mechanism of action for 6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine in biological systems is not fully elucidated but is believed to involve:
Research indicates that derivatives of triazolo-pyridines exhibit activity against various targets, including protozoan proteasomes and other enzymes critical for pathogen survival .
Relevant data on these properties can be sourced from chemical suppliers and research articles focused on similar compounds .
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine has potential applications in:
Research continues to explore its full therapeutic potential and mechanisms of action against various biological targets.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8